molecular formula C15H14N4 B13940139 3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine

3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13940139
M. Wt: 250.30 g/mol
InChI Key: ZVHGELVFJHKKHG-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a pyridin-2-yl group at the 1-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one with suitable aryl and pyridyl reagents . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met tyrosine kinase, a receptor involved in cell growth and differentiation . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

5-methyl-4-phenyl-2-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H14N4/c1-11-14(12-7-3-2-4-8-12)15(16)19(18-11)13-9-5-6-10-17-13/h2-10H,16H2,1H3

InChI Key

ZVHGELVFJHKKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=N3

Origin of Product

United States

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